molecular formula C15H20OS B12598471 1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene CAS No. 648436-17-3

1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene

Cat. No.: B12598471
CAS No.: 648436-17-3
M. Wt: 248.4 g/mol
InChI Key: RCVHKHVEVDHIQD-UHFFFAOYSA-N
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Description

1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene is an organic compound characterized by a methoxy group and an oct-1-yn-1-yl sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene typically involves the reaction of 1-methoxy-4-iodobenzene with oct-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 1-Methoxy-4-(1-propyn-1-yl)benzene
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene

Uniqueness

1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene is unique due to the presence of both a methoxy group and an oct-1-yn-1-yl sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

648436-17-3

Molecular Formula

C15H20OS

Molecular Weight

248.4 g/mol

IUPAC Name

1-methoxy-4-oct-1-ynylsulfanylbenzene

InChI

InChI=1S/C15H20OS/c1-3-4-5-6-7-8-13-17-15-11-9-14(16-2)10-12-15/h9-12H,3-7H2,1-2H3

InChI Key

RCVHKHVEVDHIQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CSC1=CC=C(C=C1)OC

Origin of Product

United States

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